3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes an oxabicycloheptane ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. For example, the compound can be synthesized by reacting a bicyclic anhydride with ammonia or an amine derivative . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different amine derivatives .
Scientific Research Applications
3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Uniqueness
3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and oxo groups. This combination of functional groups and the rigid bicyclic framework contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H7NO5 |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
3-amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c8-2-1(7(11)12)5-3(9)4(10)6(2)13-5/h1-2,5-6H,8H2,(H,11,12) |
InChI Key |
JLWYTLCTRBSQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C2C(=O)C(=O)C1O2)N)C(=O)O |
Origin of Product |
United States |
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